molecular formula C20H24N2O3 B12707993 2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione CAS No. 78473-06-0

2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione

Cat. No.: B12707993
CAS No.: 78473-06-0
M. Wt: 340.4 g/mol
InChI Key: XRVZSZJURDQLRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione typically involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials under acidic conditions . Another approach is the Pictet-Spengler reaction, which involves the cyclization of beta-arylethylamine with carbonyl compounds in the presence of hydrogen chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and green chemistry principles, such as solvent-free reactions and environmentally friendly reagents, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinoline derivatives .

Scientific Research Applications

2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .

Properties

CAS No.

78473-06-0

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-[3-(dimethylamino)-2,2-dimethylpropyl]-6-methoxybenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C20H24N2O3/c1-20(2,11-21(3)4)12-22-18(23)14-8-6-7-13-16(25-5)10-9-15(17(13)14)19(22)24/h6-10H,11-12H2,1-5H3

InChI Key

XRVZSZJURDQLRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C(=O)C2=C3C(=C(C=C2)OC)C=CC=C3C1=O)CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.